4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction.
Sulfonylation: The azepane ring can be sulfonylated using a sulfonyl chloride reagent under basic conditions.
Coupling Reaction: Finally, the thiazole and sulfonylbenzamide moieties can be coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonylbenzamides.
Medicine: Potential therapeutic agent for diseases where sulfonylbenzamides have shown efficacy, such as certain cancers or bacterial infections.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide would depend on its specific application. Generally, sulfonylbenzamides can interact with various molecular targets, including enzymes and receptors, to exert their effects. The thiazole ring and cyanophenyl group may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(azepan-1-ylsulfonyl)-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide
- 4-(azepan-1-ylsulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide is unique due to the presence of the cyanophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c24-15-17-5-7-18(8-6-17)21-16-31-23(25-21)26-22(28)19-9-11-20(12-10-19)32(29,30)27-13-3-1-2-4-14-27/h5-12,16H,1-4,13-14H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPAWMGGUIIDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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